molecular formula C8H16O3 B159230 Ethene, [2-(2-ethoxyethoxy)ethoxy]- CAS No. 10143-53-0

Ethene, [2-(2-ethoxyethoxy)ethoxy]-

Cat. No.: B159230
CAS No.: 10143-53-0
M. Wt: 160.21 g/mol
InChI Key: AYMDJPGTQFHDSA-UHFFFAOYSA-N
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Description

Ethene, [2-(2-ethoxyethoxy)ethoxy]- is a chemical compound with the molecular formula C8H16O3. It is also known as 2-(2-ethoxyethoxy)ethoxyethene. This compound is a colorless liquid with a mild, pleasant odor. It is miscible with water and many organic solvents, making it a versatile solvent in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Ethylene Oxide Method: This method involves the reaction of ethylene oxide with ethanol in the presence of a catalyst such as boron trifluoride etherate. The reaction is typically carried out at a controlled temperature to avoid excessive heat, which can lead to unwanted side reactions.

    Diethylene Glycol Method: In this method, diethylene glycol reacts with ethyl sulfate under controlled conditions.

Industrial Production Methods

The industrial production of Ethene, [2-(2-ethoxyethoxy)ethoxy]- typically follows the ethylene oxide method due to its efficiency and scalability. Large-scale reactors and distillation columns are used to ensure high purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethene, [2-(2-ethoxyethoxy)ethoxy]- can undergo oxidation reactions, typically forming aldehydes or carboxylic acids depending on the reaction conditions.

    Reduction: This compound can be reduced to form simpler alcohols or ethers.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) can be used under appropriate conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, simpler ethers.

    Substitution: Various substituted ethers or amines.

Scientific Research Applications

Ethene, [2-(2-ethoxyethoxy)ethoxy]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethene, [2-(2-ethoxyethoxy)ethoxy]- primarily involves its ability to act as a solvent. It can dissolve a wide range of substances, facilitating chemical reactions and processes. The molecular targets and pathways involved depend on the specific application, such as dissolving reactants in a chemical reaction or enhancing the solubility of drugs in pharmaceutical formulations.

Comparison with Similar Compounds

Similar Compounds

    Diethylene Glycol Monoethyl Ether: Similar in structure but lacks the ethene group.

    Triethylene Glycol Monoethyl Ether: Contains an additional ethylene glycol unit.

    Ethylene Glycol Monoethyl Ether: Contains only one ethylene glycol unit.

Uniqueness

Ethene, [2-(2-ethoxyethoxy)ethoxy]- is unique due to its specific combination of ethene and ethoxyethoxy groups, which provide it with distinct solvent properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring a balance of hydrophilicity and hydrophobicity.

Properties

IUPAC Name

1-(2-ethenoxyethoxy)-2-ethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-3-9-5-7-11-8-6-10-4-2/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMDJPGTQFHDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064972
Record name Ethene, [2-(2-ethoxyethoxy)ethoxy]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10143-53-0
Record name Diethylene glycol ethyl vinyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10143-53-0
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Record name Diethylene glycol ethyl vinyl ether
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Record name Ethene, [2-(2-ethoxyethoxy)ethoxy]-
Source EPA Chemicals under the TSCA
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Record name Ethene, [2-(2-ethoxyethoxy)ethoxy]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-(2-ethoxyethoxy)ethoxy]ethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.361
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Record name DIETHYLENE GLYCOL ETHYL VINYL ETHER
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